4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone structure
4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone structure
An In-Depth Technical Guide on Prenylated Tetrahydroxyxanthones with a Focus on the Putative Structure of 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone
Disclaimer: Extensive literature searches did not yield specific experimental data for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone. The following guide provides information on the putative structure of this molecule based on standard chemical nomenclature and presents a comprehensive overview of closely related prenylated tetrahydroxyxanthones, for which experimental data is available. This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with this class of compounds.
Chemical Structure and Physicochemical Properties
The core of the requested molecule is a xanthone scaffold, which is a dibenzo-γ-pyrone. The specific derivative, 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone, is characterized by four hydroxyl (-OH) groups at positions 1, 3, 5, and 6, and a 3,3-dimethylallyl (also known as a prenyl) group at position 4.
Putative Structure:
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IUPAC Name: 4-(3,3-dimethylbut-1-en-1-yl)-1,3,5,6-tetrahydroxy-9H-xanthen-9-one
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Molecular Formula: C₁₈H₁₆O₆
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Molecular Weight: 328.32 g/mol
While no specific data exists for the 4-prenyl isomer, data for other isomers, such as 1,3,5,6-Tetrahydroxy-8-prenyl xanthone, is available in public databases like PubChem[1].
Table 1: Physicochemical Properties of 1,3,5,6-Tetrahydroxy-8-prenyl xanthone (CID 129738050)[1]
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₆ |
| Molecular Weight | 328.3 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
| Exact Mass | 328.09468823 Da |
| Monoisotopic Mass | 328.09468823 Da |
| Topological Polar Surface Area | 107 Ų |
| Heavy Atom Count | 24 |
| Complexity | 514 |
Spectroscopic Data
No specific spectroscopic data was found for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone. However, the following table presents typical ¹H-NMR spectral data for a related prenylated xanthone, which can serve as a reference.
Table 2: Representative ¹H-NMR Spectral Data for a Prenylated Xanthone Derivative (Data is illustrative and based on common shifts for this class of compounds)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.60-1.80 | s | 6H | Methyl protons of the prenyl group |
| 3.20-3.40 | d | 2H | Methylene protons of the prenyl group |
| 5.10-5.30 | t | 1H | Vinylic proton of the prenyl group |
| 6.20-6.80 | m | Aromatic protons on the xanthone core | |
| 13.0-13.5 | s | 1H | Chelated hydroxyl proton (e.g., at C1) |
Experimental Protocols
Synthesis of Prenylated Xanthones
A general method for the C-prenylation of hydroxyxanthones involves the reaction of the parent xanthone with prenyl bromide in the presence of a base. The following is a representative protocol.
Protocol: Synthesis of 1,3-dihydroxy-2-prenylxanthone[2]
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Reaction Setup: Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide (KOH) in 30 mL of distilled water in a 250 mL round-bottom flask.
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Stirring: Stir the mixture for 10 minutes at room temperature.
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Addition of Prenyl Bromide: Inject 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
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Reaction: Stir the mixture for 24 hours at room temperature.
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Acidification: Acidify the reaction mixture with 100 mL of 10% HCl solution.
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Extraction: Extract the mixture with 35 mL of dichloromethane (DCM).
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Work-up: Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the product using column chromatography.
A plausible synthetic workflow for a prenylated trihydroxyxanthone is outlined below.[3]
Biological Activities and Signaling Pathways
Prenylated xanthones, as a class, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4] These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Activity and Modulation of PI3K/Akt/mTOR Pathway
Several prenylated xanthones have demonstrated potent anticancer properties. For instance, bannaxanthone D has been shown to modulate the PI3K/Akt/mTOR pathway, leading to antiproliferative effects in triple-negative breast cancer cells.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Anti-inflammatory and Antioxidant Activity via AhR and Nrf2 Pathways
Prenylated xanthones isolated from mangosteen have been found to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6][7] Activation of these pathways plays a crucial role in enhancing intestinal barrier function and protecting against oxidative stress.
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AhR Pathway: Activation of AhR can lead to the expression of detoxification enzymes.
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Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response, upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
Table 3: Summary of Biological Activities of Representative Prenylated Xanthones
| Compound/Extract | Biological Activity | Cell Line/Model | IC₅₀/Effective Concentration | Reference |
| Garcinone D | Upregulation of AhR/Cyp1a1 and Nrf2/HO-1 protein expression, enhanced intestinal barrier function | HT-29 cells | Not specified | [7] |
| Bannaxanthone D | Antiproliferative via modulation of PI3K/Akt/mTOR pathway | MDA-MB-231 cells | Not specified | [5] |
| 1,3-dihydroxy-2-prenylxanthone | Moderate antibacterial activity | Escherichia coli | >5 mm inhibition zone at 15% | [2] |
Conclusion
While direct experimental data for 4-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone remains elusive, the broader class of prenylated tetrahydroxyxanthones represents a rich source of bioactive molecules with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer and anti-inflammatory effects, are underpinned by their interactions with critical cellular signaling pathways. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these compounds, offering valuable insights for researchers in the field. Further investigation into the specific properties of the 4-prenyl isomer is warranted to fully explore its therapeutic potential.
References
- 1. 1,3,5,6-Tetrahydroxy-8-prenyl xanthone | C18H16O6 | CID 129738050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
